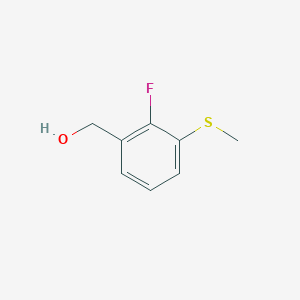
(2-Fluoro-3-(methylthio)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H9FOS It is characterized by the presence of a fluorine atom, a methylthio group, and a hydroxymethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methylthio)phenyl)methanol typically involves the introduction of the fluorine and methylthio groups onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the nucleophilic substitution of a fluorine atom onto a suitable aromatic precursor, followed by the introduction of the methylthio group through a thiolation reaction. The final step involves the reduction of a corresponding aldehyde or ketone to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(methylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The fluorine and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(2-Fluoro-3-(methylthio)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(methylthio)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-2-(methylthio)phenyl)methanol: Similar structure but with different positions of the fluorine and methylthio groups.
(2-Fluoro-4-(methylthio)phenyl)methanol: Another isomer with the methylthio group in a different position.
(2-Fluoro-3-(methylthio)phenyl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(2-Fluoro-3-(methylthio)phenyl)methanol is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methylthio group can influence its lipophilicity and binding interactions.
Properties
Molecular Formula |
C8H9FOS |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2-fluoro-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9FOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 |
InChI Key |
VANRDCUCGKBALN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















